(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid
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Overview
Description
(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrano[3,4-b]pyridine ring system fused with an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as reactant concentrations, temperature, and pressure, is crucial to maximize yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more saturated compounds
Scientific Research Applications
Chemistry
In chemistry, (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid is used as a building block for synthesizing more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Understanding these interactions is crucial for elucidating the compound’s biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid include other heterocyclic compounds with fused ring systems, such as:
- Pyrano[3,4-b]pyridine derivatives
- Oxalic acid derivatives
- Other octahydro-1H-pyrano compounds
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both pyrano and oxalic acid moieties. This unique combination imparts distinct chemical and biological properties, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(4aR,8aR)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine;oxalic acid |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-2-7-3-5-10-6-8(7)9-4-1;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)/t7-,8+;/m1./s1 |
InChI Key |
HAPURMUUNQVENY-WLYNEOFISA-N |
Isomeric SMILES |
C1C[C@@H]2CCOC[C@@H]2NC1.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC2CCOCC2NC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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